Succinic anhydride-13C4
Overview
Description
Succinic anhydride-13C4 is a carbon-13 labeled derivative of succinic anhydride. It is an organic compound with the molecular formula 13C4H4O3. This compound is used extensively in scientific research due to its isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: In the laboratory, succinic anhydride-13C4 can be synthesized by the dehydration of succinic acid-13C4. This dehydration can be achieved using reagents such as acetyl chloride or phosphoryl chloride, or through thermal methods .
Industrial Production Methods: Industrially, this compound is prepared by the catalytic hydrogenation of maleic anhydride-13C4. This method involves the use of catalysts such as nickel on silica (Ni/SiO2) and specific reaction conditions to ensure high yield and purity .
Types of Reactions:
Hydrolysis: this compound readily hydrolyzes to form succinic acid-13C4 when exposed to water.
Esterification: When reacted with alcohols, it forms monoesters.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Esterification: Alcohols (ROH) in the presence of acid catalysts.
Acylation: Lewis acids such as aluminum chloride (AlCl3).
Major Products:
Hydrolysis: Succinic acid-13C4.
Esterification: Monoesters of succinic acid-13C4.
Acylation: Various acylated products depending on the substrate used.
Scientific Research Applications
Succinic anhydride-13C4 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of pharmaceuticals and in drug metabolism studies.
Industry: Used in the synthesis of polymeric materials and as a standard for analytical methods.
Mechanism of Action
The mechanism of action of succinic anhydride-13C4 involves its reactivity as an anhydride. It can react with nucleophiles such as water, alcohols, and amines to form corresponding acids, esters, and amides. These reactions are facilitated by the electrophilic nature of the carbonyl carbon in the anhydride group .
Comparison with Similar Compounds
Succinic anhydride: The non-labeled version of succinic anhydride-13C4.
Maleic anhydride: Another anhydride that undergoes similar reactions but has different reactivity due to its structure.
Glutaric anhydride: A similar compound with a different chain length, affecting its reactivity and applications.
Uniqueness: this compound is unique due to its isotopic labeling, which allows for detailed studies in various scientific fields. This labeling provides a distinct advantage in tracing and analyzing reaction mechanisms and metabolic pathways .
Properties
IUPAC Name |
(2,3,4,5-13C4)oxolane-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2/i1+1,2+1,3+1,4+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINCXYDBBGOEEQ-JCDJMFQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13CH2][13C](=O)O[13C]1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745649 | |
Record name | (~13~C_4_)Oxolane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.044 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
411220-47-8 | |
Record name | (~13~C_4_)Oxolane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 411220-47-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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